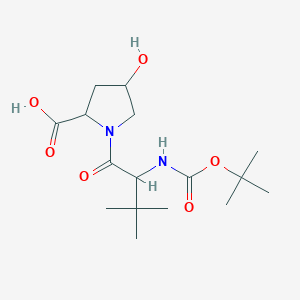

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline

Description

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic proline derivative featuring a tert-butoxycarbonyl (Boc)-protected L-tert-leucine moiety and a stereospecific 4S-hydroxy group on the pyrrolidine ring. Its IUPAC name is (2R,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (). This compound is widely used in peptide synthesis due to the Boc group’s role as a temporary protecting group for amines, enabling controlled coupling and deprotection steps. The 4S-hydroxy configuration enhances its utility in constructing chiral centers in bioactive peptides and peptidomimetics.

Propriétés

IUPAC Name |

1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBVELFAOEJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Synthesis Protocols

Boc Protection of L-tert-leucine

The Boc group is introduced to L-tert-leucine under alkaline conditions to prevent racemization. Two predominant methods are documented:

Aqueous Alkaline Method (Patent CN104326960A)

- Reagents : L-tert-leucine, sodium hydroxide (NaOH), di-tert-butyl dicarbonate ((Boc)₂O).

- Conditions :

- L-tert-leucine is dissolved in aqueous NaOH (pH ≥ 12).

- (Boc)₂O is added in batches at 0–30°C.

- Reaction proceeds at 20–30°C for 4–6 hours.

- Yield : 93–95% after extraction with ethyl acetate and crystallization.

- Advantages : Low cost, minimal side reactions, and industrial scalability.

Organic Solvent Method (PMC8287636)

- Reagents : L-tert-leucine, triethylamine (TEA), (Boc)₂O in tetrahydrofuran (THF).

- Conditions :

- Reaction conducted at 0–5°C under nitrogen.

- TEA acts as a base to neutralize HCl byproduct.

- Yield : 85–90% after column chromatography.

- Advantages : Higher purity, suitable for lab-scale synthesis.

Coupling with (4S)-4-hydroxy-L-proline

The activated Boc-L-tert-leucine is coupled to (4S)-4-hydroxy-L-proline using carbodiimide-based reagents:

DCC/NHS-Mediated Coupling (BenchChem)

- Reagents : Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

- Conditions :

- Boc-L-tert-leucine and (4S)-4-hydroxy-L-proline dissolved in dichloromethane (DCM).

- DCC and NHS added at 0°C, stirred for 24 hours.

- Precipitated dicyclohexylurea (DCU) removed by filtration.

- Yield : 70–75% after solvent evaporation and recrystallization.

HATU/DIPEA-Mediated Coupling (RSC Article)

- Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), N,N-diisopropylethylamine (DIPEA).

- Conditions :

- Reaction in acetonitrile at room temperature for 12 hours.

- Higher coupling efficiency due to reduced epimerization.

- Yield : 80–85% after reverse-phase HPLC purification.

Industrial-Scale Production

For large-scale synthesis, solid-phase peptide synthesis (SPPS) and continuous-flow systems are prioritized:

Solid-Phase Peptide Synthesis (SPPS)

- Resin : Wang resin pre-loaded with (4S)-4-hydroxy-L-proline.

- Steps :

- Deprotection of resin-bound proline with 20% piperidine in DMF.

- Coupling with Boc-L-tert-leucine using HBTU/HOBt.

- Cleavage from resin using trifluoroacetic acid (TFA).

- Yield : 60–65% (purity >95%).

Continuous-Flow Synthesis (Patent CN112194606A)

- Reactor : Microfluidic system with immobilized enzymes (e.g., lipase).

- Conditions :

- Boc-L-tert-leucine and (4S)-4-hydroxy-L-proline dissolved in tert-amyl alcohol.

- Reaction at 50°C with a residence time of 30 minutes.

- Yield : 90% with >99% enantiomeric excess (ee).

Comparative Analysis of Methods

Key Challenges and Optimization Strategies

Epimerization Control

The stereochemical integrity of (4S)-4-hydroxy-L-proline is critical. Strategies include:

Solvent Selection

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse peptidique et comme réactif en synthèse organique.

Biologie : Utilisé dans l'étude des interactions protéine-protéine et des mécanismes enzymatiques.

Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son rôle d'élément constitutif dans la synthèse peptidique. Le composé peut être incorporé dans des peptides et des protéines, influençant ainsi leur structure et leur fonction. Le groupe protecteur Boc contribue à protéger le groupe amine pendant la synthèse, ce qui permet de réaliser des réactions sélectives.

Applications De Recherche Scientifique

Peptidomimetics Development

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. These compounds can enhance the bioavailability and stability of therapeutic agents. For instance, they have been used in the synthesis of analogs of neuroprotective peptides, demonstrating improved pharmacological properties compared to their natural counterparts .

Drug Design and Development

The compound plays a significant role in drug design, particularly in developing inhibitors for various biological targets. Its structural features allow for modifications that can lead to increased potency and selectivity against specific enzymes or receptors. For example, derivatives of this compound have been explored as potential inhibitors for enzymes involved in cancer progression .

Biological Evaluation

Research has shown that this compound and its derivatives exhibit biological activity that can be harnessed for therapeutic purposes. Studies indicate that these compounds can modulate receptor activity, providing insights into their potential use in treating neurological disorders .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline involves its role as a building block in peptide synthesis. The compound can be incorporated into peptides and proteins, influencing their structure and function. The Boc protecting group helps to protect the amine group during synthesis, allowing for selective reactions to occur.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Stereochemical Variants of 4-Hydroxyproline Derivatives

The 4S-hydroxy configuration distinguishes this compound from isomers like (4R)-4-hydroxy-L-proline (). For example:

- trans-4-Hydroxy-L-proline (4R configuration) is a collagen component and fibrillization inhibitor ().

- cis-4-Fluoro-L-proline (4S configuration) exhibits distinct conformational rigidity compared to trans-4-fluoro derivatives, influencing peptide backbone stability ().

| Property | 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline | trans-4-Hydroxy-L-proline | cis-4-Fluoro-L-proline |

|---|---|---|---|

| Hydroxy/Fluoro Group | 4S-hydroxy | 4R-hydroxy | 4S-fluoro |

| Role in Peptides | Chiral inducer, Boc protection | Collagen stabilization | Backbone rigidity |

| Synthesis Complexity | High (multi-step protection) | Moderate | Moderate |

| Applications | Peptide synthesis, drug discovery | Biomedical research | Structural biology |

The 4S-hydroxy group in the target compound enables unique stereoelectronic effects, making it preferable for synthesizing peptides requiring precise spatial arrangements .

Boc-Protected Amino Acid Analogues

Compared to other Boc-protected proline derivatives:

- 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline () differs in the amino acid side chain (valine vs. tert-leucine) and hydroxy group configuration (4R vs. 4S).

- N-Boc-cis-4-hydroxy-L-proline methyl ester () lacks the tert-leucinyl group, reducing hydrophobicity and simplifying synthesis but limiting applications in complex peptide architectures.

Functional Analogues in Aggregation Inhibition

4-Hydroxy-L-proline derivatives are potent inhibitors of protein fibrillization. The target compound’s Boc-tert-leucinyl group may modulate this activity:

Activité Biologique

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound that combines elements of both L-tert-leucine and hydroxyproline, making it a valuable candidate for various applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₆H₂₈N₂O₆

- Molecular Weight : Approximately 344.4 g/mol

- IUPAC Name : (2S,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

- CAS Number : 817183-33-8

The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group enhances the stability and reactivity of the compound during peptide synthesis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that incorporate both L-tert-leucine and hydroxyproline derivatives. The synthetic strategy often includes:

- Protection of Amino Groups : Using Boc to protect the amino functionality.

- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.

- Deprotection : Removing the Boc group to yield the final product.

This method allows for high yields and purity, making it suitable for further biological testing .

Interaction Studies

Research indicates that this compound exhibits significant biological activity through its interaction with various biological systems. Key findings include:

- Binding Affinity : The compound demonstrates strong binding affinity to amino acid transporters such as SLC1A4 and SLC1A5, which are critical in mediating amino acid transport across cell membranes. This binding is essential for understanding its potential therapeutic applications in metabolic disorders .

- Pharmacological Activity : Electrophysiological assays have shown that derivatives of hydroxyproline can act as selective inhibitors for these transporters, suggesting that this compound may modulate amino acid transport, influencing physiological processes such as neurotransmission and metabolic regulation .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antibiotic Development : Research has identified hydroxyproline derivatives as potential scaffolds for developing new antibiotics targeting bacterial growth mechanisms. The ability to modulate peptide structures enhances their effectiveness against resistant strains .

- Peptide Conformation : The structural properties of this compound influence peptide conformation, which is crucial for bioactivity in therapeutic contexts. Studies have shown that modifications in proline derivatives can significantly alter peptide folding and stability .

Applications

The dual functionality of this compound makes it suitable for various applications:

- Peptide Synthesis : Its unique structure allows for the creation of peptides with enhanced stability and bioactivity.

- Drug Development : As a modulator of amino acid transporters, it holds promise for treating conditions related to amino acid metabolism.

- Biomaterials : Its properties can be utilized in designing biomaterials that mimic natural proteins.

Summary Table of Key Features

| Feature | Description |

|---|---|

| Compound Name | This compound |

| Molecular Weight | 344.4 g/mol |

| Biological Targets | SLC1A4, SLC1A5 transporters |

| Applications | Peptide synthesis, drug development, biomaterials |

Q & A

Q. What synthetic methodologies are effective for preparing protected (4S)-4-hydroxy-L-proline derivatives, and how can diastereoselectivity be controlled?

Protected (4S)-4-hydroxy-L-proline derivatives are synthesized via selective reduction and protection strategies. For example, NaBH₄ reduction of a ketone precursor yields diastereomeric alcohols, with diastereomeric ratios (dr) influenced by the starting material. A dr of 2.5:1 was achieved for (4S)-isomer formation using precursor [168], while a higher dr (12:1) was observed with precursor [170], suggesting steric or electronic effects in the substrate . Subsequent TBS protection (TBSOTf) and hydrogenolysis of the –Pf group yield TBS-protected (2S,4S)-4-hydroxy-L-proline . Key steps include optimizing reaction conditions (e.g., temperature, solvent) to enhance selectivity and yield.

Q. How can researchers determine the enantiomeric purity and structural integrity of (4S)-4-hydroxy-L-proline derivatives?

Enantiomeric purity is assessed via chiral HPLC or polarimetry (e.g., optical rotation: [α]²⁵/D = −75.6°, c = 1 in H₂O) . Structural confirmation involves comparing melting points (e.g., 273°C decomposition ) and spectral data (¹H/¹³C NMR, IR) with literature values. Databases like SciFinder or Reaxys are critical for verifying known compounds and cross-referencing analytical data .

Q. What role does the hydroxyl group in (4S)-4-hydroxy-L-proline play in modulating biological activity, such as fibrillization inhibition?

The hydroxyl group enhances hydrogen-bonding capacity, making (4S)-4-hydroxy-L-proline a stronger fibrillization inhibitor than L-proline. In lysozyme fibrillization assays, 0.5 M 4-hydroxy-L-proline reduced Thioflavin T (ThT) fluorescence intensity significantly, while 1 M completely suppressed aggregation. Comparative studies with L-proline (lacking the –OH group) highlight the hydroxyl’s critical role in destabilizing β-sheet structures .

Q. What analytical techniques are essential for characterizing synthetic intermediates of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline?

Key techniques include:

- Chromatography : TLC for monitoring reaction progress, flash chromatography for purifying diastereomers .

- Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and protecting group integrity .

- Mass Spectrometry : HRMS or ESI-MS to verify molecular weights .

- Thermal Analysis : TGA/DSC to assess decomposition profiles .

Advanced Research Questions

Q. How can diastereomer mixtures arising from synthetic steps be resolved, and what strategies improve yield in multi-step syntheses?

Diastereomer separation often requires chromatographic techniques (e.g., silica gel chromatography) or crystallization. For example, a six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane achieved 70% total yield by employing N-Cbz protection and catalytic hydrogenation for deprotection . Step-wise optimization (e.g., solvent choice, stoichiometry) and minimizing side reactions (e.g., over-reduction) are critical.

Q. What mechanistic insights explain the concentration-dependent efficacy of 4-hydroxy-L-proline in fibrillization inhibition?

At 0.5 M, 4-hydroxy-L-proline disrupts hydrophobic interactions and hydrogen bonding in amyloid fibrils, while 1 M concentrations may induce osmotic stress or alter water structure, further destabilizing aggregates. Molecular dynamics (MD) simulations or mutagenesis studies (e.g., substituting proline residues in target proteins) could elucidate binding modes .

Q. How do steric and electronic effects influence the stability of Boc-protected tert-leucine derivatives under varying reaction conditions?

The tert-leucine moiety’s bulky tert-butyl group enhances steric protection of the amine, reducing side reactions (e.g., racemization). Stability under acidic or basic conditions can be probed via NMR kinetics or pH-dependent degradation studies. For example, Boc deprotection with TFA in DCM is commonly used to preserve stereochemistry .

Methodological Recommendations

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to improve diastereoselectivity .

- Data Validation : Cross-reference melting points, optical rotations, and spectral data with authoritative databases (SciFinder, Reaxys) .

- Aggregation Studies : Combine ThT assays with TEM or AFM imaging to correlate inhibition efficacy with morphological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.